2-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
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Overview
Description
2-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Substitution Reaction: The phenyl group is introduced at the 2-position of the thiazole ring through a substitution reaction.
Amidation: The final step involves the reaction of the thiazole derivative with 2-chlorobenzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), thiols, or amines under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with thiazole derivatives.
Biological Research: The compound can be used as a probe to study enzyme interactions and inhibition mechanisms.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industrial Applications: The compound can be used in the synthesis of other bioactive molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to receptors or other biomolecules, leading to various biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as benzothiazole have similar structures and biological activities.
Thiazole Derivatives: Other thiazole derivatives with different substituents at the 2- and 4-positions can exhibit similar biological properties.
Uniqueness
2-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the chlorine atom and the phenyl group on the thiazole ring can enhance its interaction with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H15ClN2OS |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H15ClN2OS/c19-16-9-5-4-8-15(16)17(22)20-11-10-14-12-23-18(21-14)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,22) |
InChI Key |
GZVDCOJDACTOPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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